molecular formula C14H13N5OS B3008874 N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 2034508-92-2

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No. B3008874
CAS RN: 2034508-92-2
M. Wt: 299.35
InChI Key: VIFPVILQDDARFV-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Imidazole is a five-membered planar ring, which includes two nitrogen atoms at the non-adjacent positions. It’s also a crucial component of important biological building blocks such as histidine and the related hormone histamine.


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Imidazole derivatives can also be synthesized through several methods, including the reaction of amines with cyanoacetates .


Molecular Structure Analysis

Thiophene has a five-membered ring with four carbon atoms and one sulfur atom . Imidazole has a five-membered ring with three carbon atoms and two non-adjacent nitrogen atoms.


Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo a variety of chemical reactions. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Semiconductors and Electronics

Thiophenes play a crucial role in organic electronics and material science:

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry:

Chemical Synthesis Strategies

Several synthetic methods lead to thiophene derivatives:

Pyrazolo[3,4-d]1,2,3-triazine Derivatives

Interestingly, the treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride yields aminopyrazole structures, which can further transform into pyrazolo[3,4-d]1,2,3-triazine derivatives .

Biological Compounds with Thiophene Frameworks

Notable drugs containing thiophene moieties include suprofen (an anti-inflammatory drug) and articaine (a dental anesthetic and voltage-gated sodium channel blocker) .

Future Directions

The synthesis and characterization of novel thiophene and imidazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists. They continue to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-14(11-1-8-21-10-11)18-5-7-19-6-4-17-13(19)12-9-15-2-3-16-12/h1-4,6,8-10H,5,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFPVILQDDARFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide

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